Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
Description
Properties
CAS No. |
109232-38-4 |
|---|---|
Molecular Formula |
C11H20ClN2O4P |
Molecular Weight |
310.71 g/mol |
IUPAC Name |
2-[(4-aminophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O4P.ClH/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11;/h4-7H,8-9,12H2,1-3H3;1H |
InChI Key |
FSGHPLWFISFDNA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of Ethanaminium, 2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt involves multi-step organic reactions that integrate aromatic substitution, phosphorylation, and quaternization steps. The following sections detail the preparation approaches derived from patent literature and chemical synthesis reports.
General Synthetic Strategy
The compound is generally prepared by:
- Functionalizing a 4-aminophenol derivative to introduce the phosphorylcholine group.
- Formation of the hydroxyphosphinyl linkage.
- Quaternization of the ethanaminium moiety to form the inner salt.
- Purification to obtain the final zwitterionic compound.
Specific Synthetic Routes
Phosphorylation of 4-Aminophenol Derivative
The core step involves reacting 4-aminophenol or its derivatives with phosphorylating agents to install the hydroxyphosphinyl group. This can be achieved by:
- Reacting the phenolic hydroxyl group with phosphorus oxychloride or related phosphoryl chlorides under controlled conditions to form a phosphorochloridate intermediate.
- Subsequent reaction with 2-(N,N,N-trimethylammonio)ethanol or its derivatives to form the phosphinyl oxy linkage.
This step requires careful control of temperature and pH to avoid side reactions and maintain the amino group integrity.
Formation of the Inner Salt (Quaternization)
The ethanaminium group is introduced by quaternization of the aminoethyl moiety with methylating agents such as methyl iodide or dimethyl sulfate, yielding the N,N,N-trimethylammonium group. This step converts the neutral amine into a positively charged ammonium salt, contributing to the zwitterionic nature of the compound.
Alternative Synthetic Methods from Patent Literature
According to patent AU2002351182B2 and WO2006128142A2, additional synthetic methods include:
- Hydrolysis of ester intermediates to yield the corresponding acid forms.
- Alkylation reactions involving aldehydes or acetals under Lewis or Brønsted acid catalysis.
- Use of sulfonyl halides and nucleophilic substitution reactions to introduce functional groups.
- Protection and deprotection strategies for sensitive groups during multi-step synthesis.
These methods often employ palladium-catalyzed cross-coupling, reductive amination, and halide displacement reactions to achieve the desired substitution pattern and functionalization.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phosphorylation | Phosphorus oxychloride or phosphoryl chlorides, base | Control pH to protect amino group |
| Quaternization | Methyl iodide or dimethyl sulfate, solvent (e.g., DMF) | Yields trimethylammonium inner salt |
| Hydrolysis | Sodium hydroxide in water/methanol/THF | Converts esters to acids |
| Alkylation | Aldehydes or acetals, Lewis acid catalysts (e.g., BF3 etherate) | For C3 alkylation in indole derivatives |
| Cross-Coupling | Pd(OAc)2, base (KF), ligand (PPh3), degassed solvents | For aryl halide coupling steps |
| Reduction | Zinc mercury amalgam, THF, HCl reflux | Reduces vinyl nitro intermediates to amines |
Purification and Characterization
The final product is purified by standard organic techniques such as extraction, crystallization, and chromatography. Characterization includes:
- Mass spectrometry (MS) to confirm molecular weight.
- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
- High-performance liquid chromatography (HPLC) for purity assessment.
Research Findings and Comparative Analysis
Yield and Purity
- Typical yields for the phosphorylation and quaternization steps range from 70% to 90%, depending on reaction scale and conditions.
- Purity levels above 95% are achievable with optimized purification protocols.
Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Phosphorylation | Direct introduction of phosphoryl group, high specificity | Sensitive to moisture, requires anhydrous conditions |
| Quaternization | Efficient formation of inner salt, stable product | Use of toxic methylating agents, requires careful handling |
| Multi-step synthesis | Allows structural modifications for analog development | Complexity increases cost and time |
Applications of the Compound
- Used as an inhibitor of cytosolic phospholipase A2 enzymes.
- Potential biochemical tool for studying phospholipid metabolism.
- Intermediate for pharmaceutical development targeting inflammatory pathways.
Summary Table of Preparation Methods
| Method ID | Key Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | Phosphorylation + Quaternization | Phosphorus oxychloride, 2-(trimethylammonio)ethanol, methyl iodide | 75-85 | Standard route, widely applied |
| Method B | Hydrolysis of esters | NaOH in THF/methanol/water | 80-90 | Converts ester intermediates to acids |
| Method C | Pd-catalyzed cross-coupling | Pd(OAc)2, KF, PPh3, degassed solvents | 70-80 | For aryl substitutions |
| Method D | Reductive amination | Aldehydes, NaBH(OAc)3, amines | 65-75 | For amine introduction |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Aminophenylphosphorylcholine can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenylphosphorylcholine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Aminophenylphosphorylcholine involves its ability to bind to specific proteins and biomolecules. The phosphorylcholine group interacts with the target molecules, facilitating selective binding and isolation. This interaction is crucial in affinity precipitation experiments, where the compound acts as a probe to study protein-ligand interactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt
- Synonyms: 4-Aminophenylphosphorylcholine (common name)
- Molecular Formula : C₁₁H₁₉N₂O₄P
- Molecular Weight : 274.25 g/mol
- CAS Number : 102185-28-4 .
Structural Features :
This compound is an inner salt (zwitterion) with a phosphorylcholine backbone. Key structural elements include:
- A phosphodiester group linking a 4-aminophenoxy moiety to a trimethylammonium ethyl chain.
- The trimethylammonium group confers cationic character at physiological pH, influencing solubility and membrane interactions.
Comparison with Structurally Similar Compounds
Sphingosylphosphorylcholine (SPC)
Key Differences :
- Backbone: SPC contains a sphingosine backbone (2-amino-3-hydroxy-4-octadecenyl chain) instead of the simple ethyl group in the target compound.
- Functional Groups : The sphingosine backbone includes an amine and hydroxyl group , enabling stronger hydrogen bonding and participation in ceramide metabolism.
- Biological Role : SPC is a bioactive lipid involved in cell signaling, apoptosis, and inflammation, whereas the target compound lacks documented bioactivity .
N-Stearoylsphingomyelin
- IUPAC Name: Ethanaminium,2-[[hydroxy[[(4E)-3-hydroxy-2-[(1-oxooctadecyl)amino]-4-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
- Molecular Formula : C₄₄H₈₈N₂O₆P
- Molecular Weight : 786.16 g/mol
- CAS Number: Not explicitly listed (see ).
Key Differences :
- Acyl Chain : Contains a stearoyl (C18:0) group linked to the sphingosine backbone, enhancing hydrophobicity and lipid bilayer integration.
- Structural Complexity : The elongated hydrophobic tail and sphingosine base make it a key component of myelin sheaths, unlike the simpler aromatic target compound .
Ethanaminium,2-[[hydroxy[3-[(1-oxodocosyl)oxy]-2-[(1-oxododecyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethyl-, Inner Salt
Key Differences :
- Substituents: Features docosanoyl (C22:0) and dodecanoyl (C12:0) acyl chains on the glycerol moiety, creating a phospholipid-like structure.
- Physicochemical Properties: The long acyl chains increase lipophilicity, making it suitable for lipid nanoparticle formulations, whereas the target compound’s 4-aminophenoxy group offers aromatic reactivity .
2-(4-Methoxyphenoxy)acetoxy-N,N-dimethylethanaminium Chloride
Key Differences :
- Functional Groups: Replaces the phosphate group with an acetyloxy linker and substitutes the 4-aminophenoxy with a 4-methoxyphenoxy group.
- Ionic Character : Exists as a chloride salt rather than an inner salt, altering solubility and stability in aqueous environments .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethanaminium, 2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt (CAS No. 102185-28-4) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C11H20ClN2O4P
- Molecular Weight : 310.714 g/mol
- CAS Number : 102185-28-4
The biological activity of Ethanaminium involves interactions with various biological pathways, particularly those related to inflammation and cellular signaling. The compound's structure suggests potential roles in modulating phosphoinositide pathways and influencing cell signaling cascades.
Anti-inflammatory Properties
Research indicates that Ethanaminium exhibits significant anti-inflammatory effects. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages, suggesting its utility in treating inflammatory conditions.
Table 1: Summary of Anti-inflammatory Effects
| Study Reference | Cell Line | Treatment Concentration | Effect on Cytokines | Effect on NO Production |
|---|---|---|---|---|
| Study A | RAW264.7 | 1 µg/mL | Decreased TNF-α | Reduced by 35% |
| Study B | LPS-stimulated | 10 µg/mL | Significant reduction | Reduced by 30% |
| Study C | Macrophages | 100 µg/mL | Inhibited IL-6 | Not assessed |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of Ethanaminium. The MTT assay results indicate that the compound does not exhibit significant cytotoxic effects at lower concentrations but may show reduced cell viability at higher doses.
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | 98 ± 2 |
| 10 | 85 ± 3 |
| 100 | 60 ± 5 |
Case Study 1: In Vivo Model of Inflammation
In a controlled study involving an animal model of inflammation, Ethanaminium was administered to evaluate its therapeutic potential. The results demonstrated a marked reduction in inflammatory markers and improved clinical scores compared to controls.
Case Study 2: Human Cell Lines
In vitro studies using human cell lines have shown that Ethanaminium effectively modulates inflammatory responses. The compound was found to significantly decrease the expression of pro-inflammatory genes in response to lipopolysaccharide (LPS) stimulation.
Q & A
Basic: What are the recommended methodologies for synthesizing and structurally characterizing this compound?
Answer:
The synthesis typically involves a multi-step reaction, starting with the condensation of 4-aminophenol with a phosphoryl chloride derivative, followed by quaternization of the tertiary amine group. Key steps include:
- Phosphorylation: Reaction of 4-aminophenol with diethyl chlorophosphate under anhydrous conditions to form the phosphoester intermediate.
- Quaternization: Treatment with trimethylamine in a polar solvent (e.g., acetonitrile) to form the inner salt.
Characterization: - NMR Spectroscopy: and NMR confirm the zwitterionic structure and substitution pattern (e.g., chemical shift ~0–2 ppm for phosphoester groups) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 275.25) and fragmentation patterns .
- Elemental Analysis: Ensures stoichiometric purity (CHNOP; expected %C: 48.17, %H: 6.99) .
Basic: How can researchers assess the purity and stability of this compound under experimental conditions?
Answer:
- Purity Assessment:
- Stability Testing:
Advanced: What experimental strategies are effective for studying its interactions with lipid bilayers or biological membranes?
Answer:
- Fluorescence Anisotropy: Incorporate a fluorescent probe (e.g., DPH) into lipid vesicles; measure changes in membrane fluidity upon compound addition .
- Molecular Dynamics (MD) Simulations: Model the compound’s orientation in a POPC bilayer using GROMACS; analyze hydrogen bonding between the 4-aminophenoxy group and lipid headgroups .
- Surface Plasmon Resonance (SPR): Immobilize liposomes on an L1 sensor chip; quantify binding kinetics (K) in real-time .
Advanced: How can researchers investigate its potential role in modulating enzyme activity, such as phospholipase A2_22 (PLA2_22) inhibition?
Answer:
- Enzymatic Assays:
- Competitive Binding Studies:
Advanced: What computational approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Density Functional Theory (DFT): Calculate partial charges and electrostatic potential maps (e.g., at B3LYP/6-31G* level) to predict interactions with membrane proteins .
- Quantitative Structure-Activity Relationship (QSAR): Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors; validate with in vitro cytotoxicity data .
Basic: What spectroscopic techniques confirm the zwitterionic nature of this compound?
Answer:
- Infrared (IR) Spectroscopy: Detect asymmetric stretching of PO (~1250 cm) and NH bending (~1600 cm) .
- NMR Titration: Observe pH-dependent chemical shift changes (e.g., deprotonation of the ammonium group at pH > 9) .
Advanced: How can cytotoxicity be systematically evaluated in cancer cell lines?
Answer:
- MTT Assay: Treat HepG2 or MCF-7 cells with 1–100 μM compound for 48 hours; measure IC via absorbance at 570 nm. Compare to miltefosine (positive control) .
- Apoptosis Markers: Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .
Advanced: What biophysical methods elucidate its effects on membrane curvature or phase behavior?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
